3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine
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Overview
Description
3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the quinoline ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, such as tetrahydroquinoline.
Substitution: The compound can participate in substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit or activate specific molecular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHICRFDCVVASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408988 |
Source
|
Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2637-31-2 |
Source
|
Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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